(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one
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Overview
Description
(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the enone intermediate: This involves the reaction of 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde with an appropriate acetophenone derivative under basic conditions to form the enone.
Amination: The enone intermediate is then reacted with 3-bromoaniline under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the 3-bromoanilino group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with similar structural features, used in various chemical applications.
Uniqueness
(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrCl2NO2/c23-17-2-1-3-19(12-17)26-11-10-22(27)15-5-8-20(9-6-15)28-14-16-4-7-18(24)13-21(16)25/h1-13,26H,14H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMFEILLQKAZDL-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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